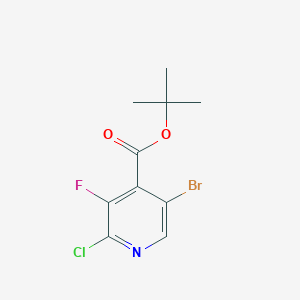

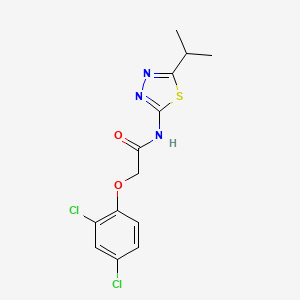

![molecular formula C21H16FN3O B2871244 2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1798514-44-9](/img/structure/B2871244.png)

2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Medical Imaging

Compounds derived from imidazo[1,2-a]pyridine have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), showing potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) technologies. For instance, Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives with high in vitro affinity for PBRs, indicating their potential in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activity

Several imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antitumor activities. For example, a study by Zhu (2015) synthesized novel imidazole acyl urea derivatives Raf kinase inhibitors, demonstrating similar inhibitory activities to Sorafenib, a known anticancer drug (Zhu, 2015). Another study by Chena et al. (2022) evaluated the antitumor activity of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, showing excellent anticancer activity against specific cell lines (Chena et al., 2022).

Synthesis of Novel Materials

Compounds based on imidazo[1,2-a]pyridine derivatives have been explored for their potential in synthesizing novel materials with desirable properties. Volpi et al. (2017) reported the synthesis of 1,3-diarylated derivatives with significant Stokes' shift and tunable quantum yields, indicating their utility in creating luminescent materials (Volpi et al., 2017).

Development of Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used to develop fluorescent probes for various applications, including sensing of pH changes and mercury ions. Hutt et al. (2012) identified imidazo[1,2-a]pyridinium ions as highly emissive fluorophores with dual emission pathways, responsive to pH changes (Hutt et al., 2012). Shao et al. (2011) synthesized 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines as efficient fluorescent probes for mercury ion (Shao et al., 2011).

将来の方向性

作用機序

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been associated with various targets in pharmaceutical chemistry . For instance, tropomyosin receptor kinases (TrkA/B/C) have been recognized as targets for certain imidazo[1,2-a]pyridine derivatives .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

The synthesis and functionalization of imidazo[1,2-a]pyridines have been extensively studied, which could potentially influence their adme properties .

Result of Action

Imidazo[1,2-a]pyridines have been associated with various effects in medicinal chemistry, including potential therapeutic effects in neurodegenerative diseases and cancers .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors, including reaction conditions and catalysts .

特性

IUPAC Name |

2-(2-fluorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOLGBGCZZBFLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

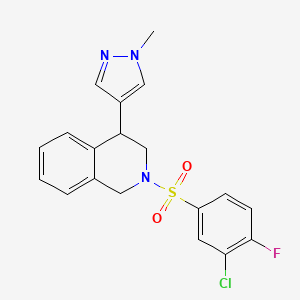

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)

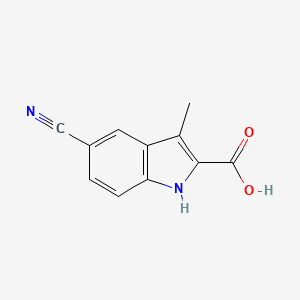

![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2871165.png)

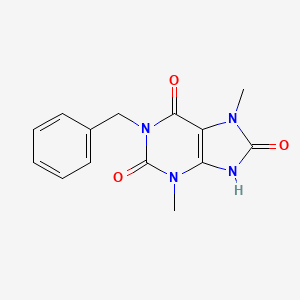

![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)

![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)

![3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2871168.png)

![1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole](/img/structure/B2871171.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2871173.png)

![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)

![2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide](/img/structure/B2871183.png)